molecular formula C10H7ClN2O2 B8691009 Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- CAS No. 921625-85-6

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-

Cat. No.: B8691009
CAS No.: 921625-85-6
M. Wt: 222.63 g/mol
InChI Key: WJSGTZZJSAJFIG-UHFFFAOYSA-N
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Description

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is a phenolic derivative featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and linked via an ether bond to the phenol moiety at the 3-position.

Properties

CAS No.

921625-85-6

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)oxyphenol

InChI

InChI=1S/C10H7ClN2O2/c11-10-12-5-4-9(13-10)15-8-3-1-2-7(14)6-8/h1-6,14H

InChI Key

WJSGTZZJSAJFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine and Phenol Moieties

Key structural analogs differ in halogenation patterns, heterocycle substitutions, and linkage positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- C₁₀H₇ClN₂O₂ 222.63 g/mol 3-phenolic O-linkage; 2-Cl, 4-pyrimidine Hypothesized antimicrobial/antiviral activity
4-[(5-Iodo-2-pyrimidinyl)oxy]phenol (73222-49-8) C₁₀H₇IN₂O₂ 330.08 g/mol 4-phenolic O-linkage; 5-I, 2-pyrimidine Higher molecular weight; iodine may enhance radioimaging potential
4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino}phenol (478258-36-5) C₁₁H₁₀ClN₃OS 267.73 g/mol 4-phenolic NH-linkage; 6-Cl, 2-SCH₃, 4-pyrimidine Thioether group increases lipophilicity
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol (50643-39-5) C₉H₇ClN₄O₂ 238.63 g/mol 3-phenolic O-linkage; 4-NH₂, 6-Cl, 1,3,5-triazine Triazine core alters electronic properties; agricultural uses
4-[2-[(2-Amino-6-chloro-4-pyrimidinyl)amino]ethyl]phenol (122862-31-1) C₁₂H₁₃ClN₄O 264.71 g/mol 4-phenolic ethyl-NH-linkage; 2-NH₂, 6-Cl, 4-pyrimidine Ethylamine spacer may improve solubility
Key Observations:
  • Halogen Effects : Chlorine at pyrimidine 2-position (target compound) vs. iodine at pyrimidine 5-position (CAS 73222-49-8) alters molecular weight and electronic properties. Iodine’s larger atomic radius may facilitate radioimaging applications but reduces solubility .
  • Linkage Flexibility : Ethylamine spacers (CAS 122862-31-1) improve solubility compared to direct O-linkages, critical for drug delivery .

Physicochemical Properties

  • Melting Points: Pyrimidine-phenol derivatives in show melting points between 268–287°C, correlating with molecular symmetry and hydrogen bonding .
  • Solubility : Chlorine and thioether groups (e.g., CAS 478258-36-5) reduce aqueous solubility but enhance lipid membrane permeability .

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